6,6'-Dichloro-2,2'-bipyridine
Overview
Description
6,6’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 6 and 6’ positions of the bipyridine ring. This compound is known for its applications in coordination chemistry, where it serves as a ligand forming complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dichloro-2,2’-bipyridine typically involves the reaction of 2-chloropyridine with a base such as butyllithium (BuLi) and dimethylamine ethylene oxide (Me2N(CH2)2OLi). This reaction facilitates the regioselective lithiation at the C-6 position of the pyridine ring. The resulting 6-lithio-2-chloropyridine then reacts with another molecule of 2-chloropyridine to form the desired bipyridine product .
Industrial Production Methods: While specific industrial production methods for 6,6’-Dichloro-2,2’-bipyridine are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: It forms complexes with metal ions, which is a significant aspect of its reactivity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can replace the chlorine atoms.
Coordination Reactions: Metal salts (e.g., palladium chloride, platinum chloride) are commonly used to form coordination complexes.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted bipyridine derivatives can be formed.
Coordination Complexes: Metal-bipyridine complexes with diverse structures and properties
Scientific Research Applications
6,6’-Dichloro-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is widely used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: Metal complexes of 6,6’-Dichloro-2,2’-bipyridine are investigated for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of these metal complexes in treating various diseases.
Industry: The compound is used in the development of advanced materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 6,6’-Dichloro-2,2’-bipyridine primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the metal ion and the structure of the complex formed .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the chlorine substituents, making it less sterically hindered and more flexible in forming complexes.
4,4’-Dichloro-2,2’-bipyridine: Chlorine atoms are substituted at the 4 and 4’ positions, leading to different electronic and steric properties.
6,6’-Dimethyl-2,2’-bipyridine: Methyl groups instead of chlorine atoms, affecting the compound’s reactivity and coordination behavior
Uniqueness of 6,6’-Dichloro-2,2’-bipyridine: The presence of chlorine atoms at the 6 and 6’ positions imparts unique electronic properties and steric effects, making it a valuable ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions distinguishes it from other bipyridine derivatives .
Properties
IUPAC Name |
2-chloro-6-(6-chloropyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCIUIOCIYSVOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450930 | |
Record name | 6,6'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53344-72-2 | |
Record name | 6,6'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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